molecular formula C27H42N4O6S B13657075 [(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate

[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate

Cat. No.: B13657075
M. Wt: 550.7 g/mol
InChI Key: ZYDQEEHFKLOZCS-OZLOHTSUSA-N
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Description

The compound “[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. The structure of this compound includes a bicyclic nonane ring, a thienoimidazole moiety, and a carbamate group, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

Each step requires specific reaction conditions, such as temperature, pressure, and the use of catalysts or reagents

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic routes to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound might be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions might involve the replacement of specific atoms or groups with others to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might also make it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, the compound might exhibit interesting biological activities, such as enzyme inhibition or receptor binding. It could be used as a probe to study biological pathways or as a lead compound for drug discovery.

Medicine

In medicine, the compound might have potential therapeutic applications, such as acting as an antiviral, antibacterial, or anticancer agent. Its unique structure could enable it to interact with specific molecular targets, leading to desired pharmacological effects.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings. Its unique chemical properties might also make it suitable for use in sensors or other advanced technologies.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor by interacting with its binding pocket. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other bicyclic nonane derivatives, thienoimidazole-containing molecules, and carbamate-based compounds. Examples include:

  • Bicyclo[6.1.0]nonane derivatives with different substituents.
  • Thieno[3,4-d]imidazole analogs with varying side chains.
  • Carbamate compounds with different alkyl or aryl groups.

Uniqueness

The uniqueness of the compound lies in its combination of structural features, which might confer specific chemical and biological properties. For example, the bicyclic nonane ring could provide rigidity, the thienoimidazole moiety might contribute to biological activity, and the carbamate group could enhance solubility or stability.

Properties

Molecular Formula

C27H42N4O6S

Molecular Weight

550.7 g/mol

IUPAC Name

[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C27H42N4O6S/c32-24(10-6-5-9-23-25-22(18-38-23)30-26(33)31-25)28-11-13-35-15-16-36-14-12-29-27(34)37-17-21-19-7-3-1-2-4-8-20(19)21/h19-23,25H,3-18H2,(H,28,32)(H,29,34)(H2,30,31,33)/t19-,20-,22-,23?,25-/m1/s1

InChI Key

ZYDQEEHFKLOZCS-OZLOHTSUSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C2COC(=O)NCCOCCOCCNC(=O)CCCCC3[C@H]4[C@@H](CS3)NC(=O)N4)CCC#C1

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)CCC#C1

Origin of Product

United States

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